2-Azido-4-bromo-1-methylbenzene, also known as 2-azido-4-bromo-toluene, is a chemical compound characterized by the presence of an azido group and a bromine atom on a methyl-substituted benzene ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical reactions involving starting materials such as bromobenzene and sodium azide. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings using established organic chemistry techniques.
2-Azido-4-bromo-1-methylbenzene belongs to the class of azides, which are compounds containing the functional group -N₃. It is further classified as an aromatic compound due to its benzene ring structure, and it is categorized under halogenated compounds because of the presence of a bromine atom.
The synthesis of 2-azido-4-bromo-1-methylbenzene typically involves a multi-step process:
The conditions for these reactions typically involve polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance the nucleophilicity of sodium azide. The reactions are usually performed under reflux to ensure complete conversion and high yields.
The molecular formula for 2-azido-4-bromo-1-methylbenzene is .
Property | Value |
---|---|
Molecular Weight | 228.05 g/mol |
IUPAC Name | 2-Azido-4-bromo-1-methylbenzene |
InChI | InChI=1S/C7H6BrN3/c1-12-7-3-2-5(8)4-6(7)10-11-9/h2-4H,1H3 |
InChI Key | IFBLZEVRPLEHTH-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)Br)N=[N+]=[N−] |
The structure features a methyl group attached to the benzene ring, with an azido group (-N₃) and a bromine atom located at the para position relative to each other.
2-Azido-4-bromo-1-methylbenzene can participate in several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-azido-4-bromo-1-methylbenzene primarily revolves around its azido group, which is highly nucleophilic. This allows it to readily participate in various substitution and cycloaddition reactions. The bromine atom also facilitates further substitution reactions due to its leaving group ability, enhancing the compound's versatility in synthetic organic chemistry.
The compound is typically a solid at room temperature, with specific melting and boiling points that may vary based on purity and specific synthesis methods.
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
2-Azido-4-bromo-1-methylbenzene has several applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: